1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea
Overview
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is an organic compound characterized by the presence of a chloro, trifluoromethyl, and thiourea functional groups
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is prostaglandin E synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
The compound forms a stable complex with prostaglandin E synthase, indicating a strong binding affinity . This interaction can potentially inhibit the activity of the enzyme, thereby affecting the production of prostaglandins.
Pharmacokinetics
The compound’s molecular weight of 25466 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The compound’s action on prostaglandin E synthase can lead to a decrease in prostaglandin levels. This can potentially result in anti-inflammatory and analgesic effects, as prostaglandins are known to mediate inflammation and pain. In fact, the compound has been suggested as a lead compound for developing new analgesic drugs .
Biochemical Analysis
Biochemical Properties
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes that are crucial for the survival of Gram-positive pathogens . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and leading to the disruption of essential biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been found to interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, ultimately disrupting normal cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as the inhibition of pathogenic enzymes and the modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical processes. For instance, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to disruptions in these metabolic pathways . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations often leading to more pronounced biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea can be synthesized through the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with thiourea. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOYDWBFLHIQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380862 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207919-03-7 | |
Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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